molecular formula C9H13BrN2O B14234363 6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine CAS No. 374784-52-8

6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine

Cat. No.: B14234363
CAS No.: 374784-52-8
M. Wt: 245.12 g/mol
InChI Key: CYFXZOXFAKLRSK-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine is a heterocyclic compound that features a bromine atom, a methoxy group, and an isopropylamine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine typically involves the bromination of 2-methoxypyridine followed by amination. One common method is the bromination of 2-methoxypyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2-methoxypyridine is then reacted with isopropylamine under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the bromine atom and methoxy group can influence its binding affinity and selectivity towards these targets. The isopropylamine group can enhance its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-methoxy-N-(propan-2-yl)pyridin-3-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxy group can influence its electronic properties, while the isopropylamine group can affect its pharmacokinetic profile.

Properties

CAS No.

374784-52-8

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

6-bromo-2-methoxy-N-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-6(2)11-7-4-5-8(10)12-9(7)13-3/h4-6,11H,1-3H3

InChI Key

CYFXZOXFAKLRSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(N=C(C=C1)Br)OC

Origin of Product

United States

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